5-methoxy-2,2-dimethylcyclopentan-1-amine, Mixture of diastereomers
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Overview
Description
5-methoxy-2,2-dimethylcyclopentan-1-amine, Mixture of diastereomers: is a chemical compound with the molecular formula C8H17NO. It is characterized by the presence of a methoxy group attached to a cyclopentane ring, which also contains two methyl groups and an amine group. This compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2,2-dimethylcyclopentan-1-amine typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Addition of the Amine Group: The amine group can be introduced through amination reactions, often using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group or further oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, thiols, and amines.
Major Products:
Oxidation Products: Hydroxylated or carbonyl derivatives.
Reduction Products: Primary amines or alkyl derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Diastereomers: Provides insights into the behavior and properties of diastereomers in chemical reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structural features.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-2,2-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
2,2-dimethylcyclopentan-1-amine: Lacks the methoxy group, resulting in different chemical properties.
5-methoxycyclopentan-1-amine: Lacks the additional methyl groups, affecting its steric and electronic characteristics.
Uniqueness:
Structural Features: The presence of both methoxy and amine groups, along with the two methyl groups, makes 5-methoxy-2,2-dimethylcyclopentan-1-amine unique in its reactivity and interactions.
Diastereomeric Mixture:
Properties
CAS No. |
1524733-06-9 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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